2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3OS/c19-11-1-3-13(14(20)9-11)17(25)23-5-7-24(8-6-23)18-22-15-4-2-12(21)10-16(15)26-18/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXBLSJLCXCEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorobenzoyl chloride with piperazine to form 4-(2,4-dichlorobenzoyl)piperazine. This intermediate is then reacted with 6-fluoro-1,3-benzothiazole under specific conditions to yield the final product. The reactions are usually carried out in the presence of suitable solvents and catalysts to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure consistency and quality. Advanced techniques such as continuous flow synthesis and automated reactors may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. The presence of the piperazine moiety in 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis through various molecular pathways.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies reveal that modifications in the benzothiazole and piperazine rings can enhance efficacy against resistant strains.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has demonstrated that variations in substituents on the benzothiazole ring influence both potency and selectivity towards specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Fluorine at position 6 | Increases lipophilicity and cellular uptake |
| Chlorine substitutions | Enhance antibacterial activity |
| Piperazine ring modifications | Affect binding affinity to target proteins |
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal reported the synthesis of several derivatives of this compound and their evaluation against human cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity.
Case Study: Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Structural Comparison :
- Shared Features : Both compounds incorporate a 2,4-dichlorobenzoyl group.
- Divergences: Pyrazoxyfen contains a pyrazole ring substituted with 1,3-dimethyl and acetophenone groups, whereas the target compound features a benzothiazole-piperazine hybrid . Functional Implications:
- Pyrazoxyfen is classified as a herbicide, suggesting that the 2,4-dichlorobenzoyl moiety may contribute to agrochemical activity by disrupting plant metabolic pathways.
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
Structural Comparison :
- Shared Features : Both compounds share a 1,3-benzothiazole core.
- Divergences : The compared compound substitutes position 2 with a pyrazoline ring bearing 4-methoxyphenyl and phenyl groups, while the target compound uses a piperazine-dichlorobenzoyl system. Additionally, the methyl group at position 6 contrasts with fluorine in the target .
Functional Implications : - The pyrazoline derivative exhibits antitumor and antidepressant activities, highlighting the pharmacological versatility of benzothiazole derivatives.
- The fluorine atom in the target compound may enhance bioavailability compared to the methyl group, while the piperazine-dichlorobenzoyl moiety could improve target selectivity .
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Structural Comparison :
- Shared Features : Both compounds feature a 6-fluoro-substituted heterocyclic core (benzothiazole vs. benzisoxazole).
- Divergences: The compared compound employs a benzisoxazole fused with a pyrimidinone system, whereas the target compound uses a benzothiazole-piperazine scaffold . Functional Implications:
- Differences in heterocyclic cores (thiazole vs. isoxazole) may influence solubility, binding kinetics, or toxicity profiles .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Molecular Properties
*ClogP values estimated using fragment-based methods.
Research Findings and Implications
- The 2,4-dichlorobenzoyl group appears critical in agrochemical activity (e.g., pyrazoxyfen) but may be repurposed for pharmaceutical applications in the target compound due to its piperazine linkage .
- Fluorination at position 6 in benzothiazole/benzisoxazole derivatives correlates with improved metabolic stability, suggesting a strategic advantage in drug design .
Biological Activity
The compound 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a member of the benzothiazole family, which has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and anticancer properties.
Chemical Structure and Properties
This compound features a complex structure with a benzothiazole core, a piperazine moiety, and a dichlorobenzoyl substituent. The presence of a fluorine atom at the 6-position of the benzothiazole ring enhances its biological activity and chemical properties. The molecular formula is with a molecular weight of 410.2927 g/mol .
Antibacterial Activity
Research indicates that This compound exhibits promising antibacterial properties. It has been shown to inhibit key bacterial enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. The inhibition of these enzymes positions this compound as a potential candidate for developing new antibiotics amid rising antibiotic resistance .
Table 1: Antibacterial Activity Against Various Bacteria
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
Antifungal Activity
The compound also demonstrates antifungal properties. Studies have indicated that it can inhibit the growth of various fungal strains by disrupting cell wall synthesis and function .
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral activity by interfering with viral replication processes. However, further research is necessary to elucidate the specific mechanisms involved .
Anticancer Activity
A significant aspect of the biological activity of this compound is its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Leukemia Cell Lines : IC50 values ranging from to µM.
- Non-Small Cell Lung Cancer : IC50 value of µM.
- Colon Cancer Cell Lines : IC50 value of µM.
These findings indicate that This compound may serve as a lead compound for the development of novel anticancer agents .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 5.48 |
| NCI-H226 (Lung Cancer) | 5.49 |
| HT-29 (Colorectal Cancer) | 5.51 |
| HeLa (Cervical Cancer) | 2.41 |
The mechanism by which This compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound inhibits crucial enzymes like DNA gyrase that are vital for bacterial DNA replication.
- Cell Cycle Disruption : It disrupts cellular processes related to cell division and apoptosis in cancer cells.
- Receptor Binding : It may interact with specific receptors to modulate their activity, leading to various biological effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a fluorinated benzothiazole core. Key steps include nucleophilic substitution under reflux conditions (e.g., ethanol at 80°C for 36 hours) and purification via column chromatography. Yield optimization can be achieved by adjusting stoichiometry (e.g., excess piperazine), solvent polarity, or catalysts like DIPEA. Monitoring reaction progress with TLC and ensuring anhydrous conditions minimizes side products .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer : Use a combination of - and -NMR to verify substituent positions (e.g., fluorine at C6, dichlorobenzoyl group on piperazine). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] peak at m/z ~450). FTIR identifies functional groups (e.g., C=O stretch at ~1680 cm) . For ambiguous signals, 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
Q. What strategies address poor aqueous solubility in preclinical studies?
- Methodological Answer : Solubility enhancement can involve salt formation (e.g., hydrochloride salts), co-solvents (DMSO/PEG 400), or nanoformulation. Structural analogs with hydrophilic substituents (e.g., hydroxyl groups) may improve solubility without compromising activity. Thermal analysis (DSC) and X-ray crystallography help identify polymorphs with favorable dissolution profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of modifying the 2,4-dichlorobenzoyl group?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., methyl, nitro, or trifluoromethyl groups) and test against target enzymes (e.g., kinases or GPCRs). Use in vitro assays (IC/EC) to quantify potency. Molecular docking identifies key interactions (e.g., halogen bonding with hydrophobic pockets). Cross-reference with analogs like 4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl} derivatives to assess steric and electronic effects .
Q. What computational methods resolve discrepancies between predicted and observed binding affinities?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with free-energy perturbation (FEP) to account for protein flexibility. Validate docking results (AutoDock Vina) with experimental IC data. Discrepancies may arise from solvation effects or protonation states; adjust parameters using Poisson-Boltzmann surface area (PBSA) calculations .
Q. How can conflicting pharmacological data across studies be systematically analyzed?
- Methodological Answer : Conduct meta-analysis using standardized assays (e.g., uniform cell lines, ATP concentrations in kinase assays). Orthogonal validation (e.g., SPR for binding kinetics vs. cellular assays) isolates confounding variables. Consider off-target effects via proteome-wide profiling or chemoproteomics .
Q. What experimental designs assess metabolic stability and metabolite identification?
- Methodological Answer : Use hepatic microsomal incubations (human/rat) with LC-HRMS to track parent compound depletion. Phase I metabolites (oxidation, dehalogenation) are identified via MS/MS fragmentation. Structural modification at metabolic hotspots (e.g., piperazine N-methylation) prolongs half-life. Cross-reference with in silico tools like MetaSite for predictive insights .
Notes on Data Contradictions and Methodological Frameworks
- Theoretical Alignment : Link SAR or pharmacokinetic studies to established frameworks (e.g., Lipinski’s Rule of Five for drug-likeness or Hammett plots for electronic effects) to contextualize findings .
- Crystallographic Validation : Resolve structural ambiguities (e.g., piperazine conformation) via single-crystal X-ray diffraction. Compare with reported analogs (e.g., 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl} derivatives) to confirm bioactive conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
